Home > Products > Bioactive Reagents P560 > Fmoc-L-cysteic acid
Fmoc-L-cysteic acid - 751470-47-0

Fmoc-L-cysteic acid

Catalog Number: EVT-1679965
CAS Number: 751470-47-0
Molecular Formula: C18H17NO7S
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • L-cysteic acid: A naturally occurring amino acid sulfonic acid, structurally similar to L-cysteine but with a sulfonic acid group (-SO3H) instead of a thiol (-SH) group. [, , ]
  • Fmoc (fluorenylmethyloxycarbonyl) group: A base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS) to protect the α-amino group of amino acids. [, , ]

Potential Role in Research:

  • Peptide mimics: Introducing a negatively charged sulfonic acid group can mimic the effects of phosphorylation, potentially leading to the development of peptide-based tools for studying phosphorylation-dependent processes. []
  • Metal binding: The sulfonic acid group can strongly coordinate with metal ions, enabling the creation of metal-binding peptides for applications in catalysis, sensing, and materials science. [, ]

L-Cysteic Acid

    Compound Description: L-Cysteic acid is an oxidized form of the amino acid L-cysteine. It acts as a building block for the synthesis of Fmoc-L-cysteic acid. It is studied for its electrochemical behavior and is synthesized via various methods, including electrooxidation [, , , ], indirect electrooxidation [, ], and paired electrolysis with L-cysteine [, ]. L-cysteic acid has applications in modifying electrodes for sensor development [, , , , ].

L-Cysteine

    Compound Description: L-Cysteine is a naturally occurring amino acid and a precursor to L-cysteic acid []. It is used in the paired electrolysis method for the simultaneous production of L-cysteine and L-cysteic acid [, ].

L-Cystine

    Compound Description: L-Cystine is the oxidized dimer form of L-cysteine, linked by a disulfide bond. It is used as a starting material in the synthesis of L-cysteic acid [].

N-(4-Amino-4-deoxypteroyl)-L-homocysteic Acid

    Compound Description: This compound is a methotrexate (MTX) analog where the glutamate side chain is replaced with L-homocysteic acid. It exhibits antitumor activity and acts as an inhibitor of dihydrofolate reductase and folyl polyglutamate synthetase [].

N10-substituted Aminopterin Analogues

    Compound Description: These are a series of aminopterin (AMT) analogs where the glutamate side chain is substituted with either L-homocysteic acid or L-cysteic acid []. They are studied for their antitumor activity and inhibition of dihydrofolate reductase and folyl polyglutamate synthetase.

Taurine

    Compound Description: Taurine (2-aminoethanesulfonic acid) is a naturally occurring amino sulfonic acid. Research suggests that it might be a product of L-cysteic acid decarboxylation [].

Fmoc-L-Homopropargylglycine-OH

    Compound Description: This compound is a noncanonical amino acid with an alkynyl side chain, synthesized for use in peptides that can be further functionalized [].

    Compound Description: This is an Fmoc-protected derivative of γ-carboxyglutamic acid (Gla), prepared for use in solid-phase peptide synthesis [].

Dibromotyrosylcysteic Acid and β-Sulfoalanyldibromotyrosine

    Compound Description: These are dipeptides containing dibromotyrosine and cysteic acid residues, synthesized for comparative studies with degradation products of oxytocin [].

    Compound Description: These are a diverse group of amino acid derivatives protected with either Fmoc or Boc groups, used in the synthesis of therapeutic peptides [].

4-Cyanotryptophan (W4CN) and Fmoc-4-Cyanotryptophan

    Compound Description: 4-Cyanotryptophan is a blue fluorescent amino acid. Its Fmoc-protected derivative is used in peptide synthesis to study the solvation state of tryptophan residues in the influenza M2 proton channel [].

Overview

Fmoc-L-cysteic acid is a derivative of the amino acid cysteine, specifically modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is significant in peptide synthesis and biochemical research due to its unique properties that facilitate the incorporation of cysteine residues into peptides while minimizing oxidation steps. Cysteic acid itself is a sulfonic acid derivative of cysteine, which plays a role in various biological processes.

Source

Fmoc-L-cysteic acid can be synthesized from L-cysteine through various chemical reactions, including oxidation processes. It is commercially available from several suppliers, including Bachem, Chem-Impex, and MedChemExpress, where it is often provided as a disodium salt for enhanced solubility and stability in aqueous solutions .

Classification

Fmoc-L-cysteic acid is classified as an amino acid derivative and belongs to the category of unusual amino acids. Its specific classification as a protected amino acid makes it essential for solid-phase peptide synthesis and other synthetic applications in organic chemistry.

Synthesis Analysis

Methods

The synthesis of Fmoc-L-cysteic acid typically involves the following steps:

  1. Protection of Cysteine: L-cysteine is first protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
  2. Oxidation: The protected cysteine is then oxidized to form cysteic acid. This can be accomplished using various oxidizing agents like hydrogen peroxide or manganese dioxide.
  3. Formation of Disodium Salt: To enhance solubility, the resulting cysteic acid can be converted into its disodium salt form.

Technical Details

Recent advancements have introduced methods that simplify the synthesis process by allowing simultaneous protection and oxidation, thus reducing the number of steps required . For example, using S-tert-butylmercapto-protected cysteine as a raw material can streamline production by facilitating the removal of protective groups during oxidation .

Molecular Structure Analysis

Structure

The molecular formula of Fmoc-L-cysteic acid is C18H17NO7S\text{C}_{18}\text{H}_{17}\text{N}\text{O}_{7}\text{S}, with a molecular weight of approximately 391.4 g/mol . The structure features:

  • An Fmoc group attached to the nitrogen atom.
  • A sulfonic acid group (-SO₃H) derived from the cysteine backbone.

Data

  • CAS Number: 751470-47-0
  • Melting Point: 245 - 254 °C .
  • Purity: Typically ≥ 98% (HPLC) for commercial products .
Chemical Reactions Analysis

Reactions

Fmoc-L-cysteic acid participates in various chemical reactions primarily related to peptide synthesis:

  1. Peptide Bond Formation: It can react with other amino acids or peptide fragments under standard coupling conditions (e.g., using coupling reagents like Dicyclohexylcarbodiimide).
  2. Oxidation Reactions: The sulfonic group allows for specific oxidation reactions that can be utilized in synthesizing more complex molecules.

Technical Details

The ability to incorporate Fmoc-L-cysteic acid into peptides without additional oxidation steps makes it particularly valuable in synthesizing sensitive peptides that require precise control over their redox state .

Mechanism of Action

Process

The mechanism by which Fmoc-L-cysteic acid functions in peptide synthesis involves its role as a building block that can be easily incorporated into growing peptide chains. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating subsequent reactions without affecting sensitive functional groups present in other amino acids.

Data

The incorporation of Fmoc-L-cysteic acid into peptides can enhance their biological activity and stability, making them suitable for therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents like dimethylformamide.

Chemical Properties

Relevant data indicates that Fmoc-L-cysteic acid maintains high purity levels essential for research applications .

Applications

Fmoc-L-cysteic acid has several important scientific uses:

  1. Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis, allowing for the incorporation of cysteic acid into peptides with minimal side reactions.
  2. Biochemical Research: Used in studying protein structures and functions where cysteine residues play critical roles.
  3. Drug Development: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Introduction to Fmoc-L-cysteic Acid in Modern Chemical Biology

Historical Development of Fmoc-Protected Amino Acids in Peptide Synthesis

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in 1970 by Carpino and Han revolutionized peptide synthesis strategies [1]. This base-labile group addressed critical limitations of the dominant t-butyloxycarbonyl (Boc) approach, which required highly corrosive anhydrous hydrogen fluoride (HF) for final deprotection—a significant safety hazard that restricted accessibility to non-specialist laboratories [6]. Fmoc chemistry offered orthogonal protection compatibility with acid-labile side-chain protecting groups (e.g., t-butyl, trityl, Pbf), enabling milder cleavage conditions using trifluoroacetic acid (TFA) [1]. Crucially, the Fmoc deprotection mechanism released dibenzofulvene, exhibiting strong UV absorbance (λ~300 nm), thereby providing the first practical method for real-time monitoring of synthesis efficiency—a cornerstone for the subsequent automation of solid-phase peptide synthesis (SPPS) [1] [6].

The evolution of Fmoc-SPPS has been marked by synergistic advancements in resin technology and protected amino acid availability. The 1973 development of the Wang resin (p-alkoxybenzyl alcohol linker) and later Rink (1987) and 2-chlorotrityl chloride (1988) resins provided acid-labile anchors specifically optimized for Fmoc strategies, enabling efficient cleavage and improved peptide purities [6]. Concurrently, industrial-scale production of ultrapure (>99% HPLC purity) Fmoc-amino acids emerged, driven by demands from pharmaceutical peptide manufacturing. This industrial infrastructure made specialized derivatives, including Fmoc-L-cysteic acid, economically viable and readily accessible [1]. The stringent quality control mandated by pharmaceutical regulations (ICH Q11) significantly improved specifications for optical purity (>99.9% enantiomeric excess), acetic acid content (<0.02% to prevent capping), and free amine levels in Fmoc-amino acid building blocks [1].

Table 1: Key Developments Enabling Fmoc-L-cysteic Acid Utilization in SPPS

YearDevelopmentSignificance for Modified Amino Acids
1970Introduction of Fmoc group by Carpino & HanProvided base-labile Nᵅ-protection orthogonal to acid-labile side-chain protection
1973Wang resin developmentEnabled efficient Fmoc-cleavage and mild TFA-labile C-terminal anchoring
1987Rink amide resin introductionFacilitated synthesis of C-terminal peptide amides under Fmoc strategy
19882-Chlorotrityl chloride resinAllowed synthesis of fully side-chain protected peptide acids
1990sIndustrial GMP production of Fmoc-amino acidsEnsured availability of high-purity (>99%) specialized derivatives like Fmoc-L-cysteic acid
2000sAdvanced coupling reagents (e.g., Oxyma/DIC)Reduced racemization risk during incorporation of sensitive residues

Despite these advancements, integrating highly polar or charged non-proteinogenic amino acids like Fmoc-L-cysteic acid (N-Fmoc-3-sulfo-L-alanine; CAS 751470-47-0) presented distinct challenges. Early Fmoc chemistry prioritized the 20 standard proteinogenic amino acids. The synthesis of derivatives with permanently charged side chains, such as cysteic acid's sulfonate group (-SO₃⁻), required adaptations in resin handling, coupling conditions, and purification strategies due to dramatically altered solubility profiles compared to standard hydrophobic or polar uncharged residues [4] [8]. The inherent hydrophilicity and potential for ionic interactions necessitated optimization of solvent systems (often higher DMF ratios or water-containing mixtures) and coupling protocols to ensure efficient incorporation and prevent on-resin aggregation during synthesis of sequences containing this modified building block [8].

Role of Sulfonic Acid Functionalization in Amino Acid Derivatives

Fmoc-L-cysteic acid (Molecular Formula: C₁₈H₁₇NO₇S; Molecular Weight: 391.4 g/mol) embodies a critical functionalization strategy: the conversion of cysteine's thiol (-SH) into a permanently oxidized sulfonic acid (-SO₃H) group [2] [5]. This transformation fundamentally alters the physicochemical and biochemical properties compared to cysteine or even cysteine sulfinic acid:

  • Permanent Charge and High Polarity: The sulfonic acid group is fully ionized (to -SO₃⁻) across biologically relevant pH ranges (pKa ~ <0), imparting a strong permanent negative charge [4] [9]. This results in dramatically increased hydrophilicity, as reflected in the very low calculated logP value (~2.06) and high experimental water solubility for the free amino acid [4] [5]. This property is leveraged to enhance peptide solubility during SPPS and in final products.
  • Metabolic and Oxidative Stability: Unlike cysteine or cystine, which are prone to reduction, disulfide exchange, or further oxidation, the sulfonate group in cysteic acid represents a terminal oxidation state. It exhibits exceptional stability towards biological reducing agents (e.g., glutathione) and reactive oxygen species, making peptides incorporating Fmoc-L-cysteic acid resistant to metabolic degradation pathways affecting thiols [5] [9].
  • Structural and Electrostatic Mimicry: The tetrahedral sulfonate group, with its geometry and charge distribution, can act as a isosteric mimic of phosphate (-OPO₃²⁻) or sulfate (-OSO₃⁻) groups in certain biological contexts, or of aspartate/glutamate carboxylates but with lower pKa and different coordination chemistry [5]. This allows for the design of enzyme inhibitors or receptor ligands targeting phosphate/sulfate-binding pockets.
  • Elimination of Thiol Reactivity: Incorporation of cysteic acid residue removes the nucleophilic thiol group. This prevents undesired disulfide bond formation, metal chelation via thiolate, or alkylation reactions, which can complicate the synthesis, purification, storage, or application of cysteine-containing peptides [8].

Table 2: Physicochemical Properties of Fmoc-L-cysteic Acid vs. Related Derivatives

PropertyFmoc-L-cysteic AcidFmoc-L-CysteineFmoc-L-Aspartic Acid(OtBu)Functional Consequence
Side Chain-CH₂-SO₃H (permanent anion)-CH₂-SH (reducible)-CH₂-CO₂H (pH-dependent anion)Permanent charge enhances solubility; eliminates redox sensitivity
logP (Calculated)~2.06~2.8-3.5~3.0-3.8Markedly increased hydrophilicity facilitates aqueous handling
pKa (Side Chain)<0 (strong acid)~8.5 (thiol)~3.9 (carboxyl)Permanent anionic charge across biological pH range
Common SPPS SolubilitySoluble in DMF (≥0.5 M) [4]Soluble in DMF/DCMSoluble in DMF/DCMRequires minimal organic solvent, reducing resin swelling issues
Key Stability RiskNone significantOxidation (disulfides), AlkylationAspartimide formationEnhanced stability during synthesis & storage

The primary chemical role of Fmoc-L-cysteic acid in peptide science stems from these properties:

  • Solubilization Anchor: Incorporating this residue, often at N- or C-termini or within loop regions, significantly enhances the aqueous solubility of synthetic peptides, particularly hydrophobic sequences or those prone to aggregation. This is crucial for handling, purification (e.g., reverse-phase HPLC), and biological testing [2] [4] [10].
  • Linker for Bioconjugation: The sulfonate group offers a site for modifying peptides post-synthesis. While less nucleophilic than a thiol, it can participate in reactions to create sulfonamide linkages or be used in ionic complexation strategies. More commonly, the Fmoc-L-cysteic acid residue provides a hydrophilic "handle" to which other functional groups (e.g., fluorophores, chelators, polyethylene glycol (PEG)) can be attached via its carboxylate or amine groups after deprotection, leveraging its solubility to improve the properties of the conjugate [2] [10].
  • Protein Structure/Function Studies: Used to probe the role of specific cysteine residues by irreversibly mimicking the cysteic acid modification formed under oxidative stress. Incorporating Fmoc-L-cysteic acid site-specifically via SPPS allows the study of the structural and functional consequences of sulfonation without the complexities of chemical oxidation post-synthesis [5] [9].
  • Linker/Spacer Design in Radiochemistry: The hydrophilicity and negative charge of the cysteic acid moiety make Fmoc-L-cysteic acid a valuable building block for designing linkers between targeting vectors (e.g., small molecules, peptides) and radiometal chelators (e.g., DOTA, NOTA, NODA-GA) [7] [10]. Its inclusion helps shift the pharmacokinetic profile of radioligands towards renal clearance and away from undesirable hepatobiliary retention, improving target-to-background ratios in molecular imaging (e.g., PET with ⁶⁴Cu). Recent studies demonstrated its use in linker structures for PD-L1-targeting small molecule radiotracers, where hydrophilic linkers containing cysteic acid units significantly lowered log D₇.₄ values (down to -4.28) compared to non-modified analogs [10]. The synthesis involved coupling Fmoc-L-cysteic acid to piperazine-based precursors to form highly hydrophilic spacer units subsequently conjugated to NODA-GA chelators and PD-L1 binding motifs [10].
  • Handling Considerations: While stable under standard Fmoc-SPPS conditions (piperidine deprotection, TFA cleavage), the high polarity of peptides containing Fmoc-L-cysteic acid requires careful attention to solvent choices during synthesis (often higher DMF content) and purification (e.g., shallower gradients in ion-exchange or reverse-phase HPLC). Its susceptibility to racemization during activation/coupling is comparable to other cysteine derivatives and requires mitigation strategies: using potent coupling agents like HATU in combination with collidine instead of stronger bases like DIEA, employing lower temperatures, or minimizing coupling times [8].

Table 3: Key Applications of Fmoc-L-cysteic Acid in Chemical Biology

Application DomainRole of Fmoc-L-cysteic AcidExample Benefit
Peptide Solubility EnhancementHydrophilic residue incorporationEnables synthesis & handling of hydrophobic/aggregation-prone peptides
BioconjugationProvides hydrophilic spacer/charge handleFacilitates coupling to carriers (KLH, BSA) or labels without precipitation
Mimicry StudiesIrreversible mimic of oxidized cysteineProbes impact of cysteine sulfonation on protein function/structure
Radiopharmaceutical LinkersHydrophilic component in chelator linkersPromotes renal clearance of radioligands; reduces liver uptake [10]
Material ScienceIntroduction of stable anionic chargeModifies surface properties in peptide-based biomaterials
Analytical ChemistryCharge tag for separationImproves resolution in CE or ion-exchange chromatography

The strategic deployment of Fmoc-L-cysteic acid exemplifies how rational modification of amino acid side chains expands the toolkit for peptide and protein engineering. Its unique combination of permanent charge, high hydrophilicity, and robust chemical stability addresses specific challenges in SPPS, peptide handling, bioconjugation chemistry, and radiopharmaceutical design, making it an indispensable building block in modern chemical biology and drug development pipelines.

Properties

CAS Number

751470-47-0

Product Name

Fmoc-L-cysteic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfopropanoic acid

Molecular Formula

C18H17NO7S

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C18H17NO7S/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25)/t16-/m0/s1

InChI Key

BUTKUPGRCQCTTA-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.